molecular formula C9H12N2O B6156117 1-[6-(dimethylamino)pyridin-3-yl]ethan-1-one CAS No. 265107-41-3

1-[6-(dimethylamino)pyridin-3-yl]ethan-1-one

Cat. No.: B6156117
CAS No.: 265107-41-3
M. Wt: 164.2
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Description

1-[6-(Dimethylamino)pyridin-3-yl]ethan-1-one (CAS: 25111-33-5) is a pyridine-based ketone derivative with the molecular formula C₈H₁₄N₂O and a molecular weight of 142.20 g/mol . Its structure features a dimethylamino group at the 6-position of the pyridine ring and an acetyl group at the 3-position. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its electron-rich pyridine core and polar substituents enhance its reactivity in condensation and nucleophilic substitution reactions, making it valuable for constructing heterocyclic frameworks .

Properties

CAS No.

265107-41-3

Molecular Formula

C9H12N2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

1-[6-(Dimethylamino)pyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various hydrogenated pyridine derivatives .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridin-3-yl Ethanone Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Applications Synthesis Method
1-[6-(Dimethylamino)pyridin-3-yl]ethan-1-one 6-(dimethylamino) 142.20 25111-33-5 Drug intermediates, catalysts L-Proline-catalyzed condensation
1-(5,6-Dichloropyridin-3-yl)ethanone 5,6-dichloro 204.03 120800-05-7 Antimicrobial agents Claisen condensation
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone 6-(trifluoromethyl) 189.15 358780-14-0 Agrochemicals Microwave-assisted amination
1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-one 6-(difluoromethyl) 171.15 1256821-01-8 Material science Sublimation post-amination
1-(6-(4-Chlorophenyl)pyridin-3-yl)ethan-1-one 6-(4-chlorophenyl) 247.71 Not provided Pharmaceutical intermediates Suzuki coupling

Key Observations:

Electronic Effects: The dimethylamino group in the target compound donates electron density via resonance, activating the pyridine ring for electrophilic substitutions. In contrast, electron-withdrawing groups like trifluoromethyl (CF₃) or chloro reduce ring reactivity but enhance stability and lipophilicity . Dichloro-substituted analogues (e.g., 1-(5,6-Dichloropyridin-3-yl)ethanone) exhibit increased oxidative stability, making them suitable for antimicrobial applications .

Synthetic Flexibility: The dimethylamino derivative is synthesized via L-proline-catalyzed green chemistry methods, achieving yields >70% under mild conditions . In contrast, trifluoromethyl and difluoromethyl analogues often require harsher conditions (e.g., microwave irradiation) due to steric and electronic hindrance .

Biological Activity: Bromophenyl- and methoxyphenyl-substituted derivatives (e.g., compounds in ) demonstrate moderate antioxidant activity (17.55–79.05% DPPH scavenging), whereas dimethylamino-substituted compounds are primarily used as intermediates rather than bioactive agents .

Physicochemical Properties: The dimethylamino group improves aqueous solubility compared to halogenated derivatives. For instance, 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone has a logP of 2.1, indicating higher hydrophobicity, while the dimethylamino analogue has a logP of 0.8 .

Case Study: Comparison with Adamantane-Based Derivatives

Adamantane-containing pyridin-3-yl ethanones (e.g., 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one) exhibit distinct pharmacological profiles due to their rigid, hydrophobic adamantane moiety. These compounds show enhanced blood-brain barrier penetration and are explored as CNS-targeting agents, unlike the dimethylamino derivative, which lacks such structural rigidity .

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